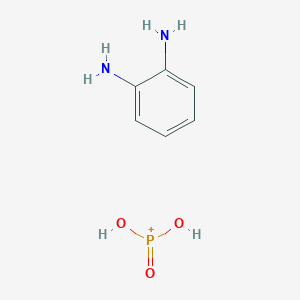
1-Methoxy-2-methylpropyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-methylpropyl 2-methylprop-2-enoate is an organic compound with the molecular formula C8H14O3. It is a type of ester, specifically an acrylate ester, which is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role in polymer chemistry and is often utilized in the production of coatings, adhesives, and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-methylpropyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-methylprop-2-enoic acid with 1-methoxy-2-methylpropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-2-methylpropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-methylprop-2-enoic acid and 1-methoxy-2-methylpropanol.
Polymerization: The compound can undergo free radical polymerization to form polymers, which are used in coatings and adhesives.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed:
Hydrolysis: 2-methylprop-2-enoic acid and 1-methoxy-2-methylpropanol.
Polymerization: Polymers used in coatings and adhesives.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-methylpropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in the development of medical adhesives and coatings for medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 1-methoxy-2-methylpropyl 2-methylprop-2-enoate exerts its effects is primarily through its ability to undergo polymerization. The compound’s double bond allows it to participate in free radical polymerization, forming long polymer chains. These polymers can then be used to create materials with specific properties, such as flexibility, adhesion, and durability. The molecular targets and pathways involved in its action are related to the initiation and propagation steps of the polymerization process.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-methylpropyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
Methyl methacrylate: Another acrylate ester used in the production of polymethyl methacrylate (PMMA), known for its transparency and resistance to impact.
Ethyl acrylate: Used in the production of polymers and copolymers with applications in adhesives and coatings.
Butyl acrylate: Known for its flexibility and used in the production of pressure-sensitive adhesives.
Uniqueness: this compound is unique due to its specific combination of a methoxy group and a methylpropyl group, which imparts distinct properties to the resulting polymers, such as enhanced flexibility and adhesion.
Eigenschaften
CAS-Nummer |
487048-12-4 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(1-methoxy-2-methylpropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-6(2)8(10)12-9(11-5)7(3)4/h7,9H,1H2,2-5H3 |
InChI-Schlüssel |
DUOYWYYFTMJWHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(OC)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)

![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
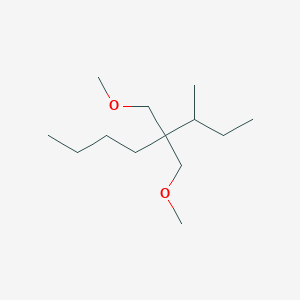


![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
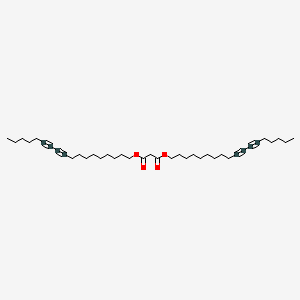
![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
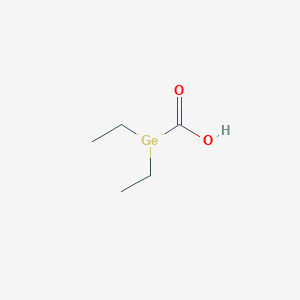
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
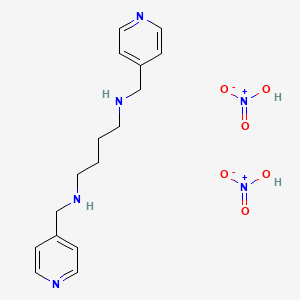
![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
